Azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone
CAS No.:
Cat. No.: VC13730458
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrN2O |
|---|---|
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | azetidin-1-yl-(5-bromo-2-methylpyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C10H11BrN2O/c1-7-9(5-8(11)6-12-7)10(14)13-3-2-4-13/h5-6H,2-4H2,1H3 |
| Standard InChI Key | IVAPYYPVIZZLSZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=N1)Br)C(=O)N2CCC2 |
| Canonical SMILES | CC1=C(C=C(C=N1)Br)C(=O)N2CCC2 |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s structure comprises an azetidine ring (a four-membered nitrogen-containing heterocycle) conjugated to a 5-bromo-2-methylpyridine group via a ketone linkage. The molecular formula is , with a molecular weight of 255.12 g/mol . Key structural features include:
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Azetidine ring: Confers strain-induced reactivity due to its small ring size.
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5-Bromo-2-methylpyridine: The bromine atom enhances electrophilic substitution potential, while the methyl group influences steric and electronic properties.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.12 g/mol |
| Hybridization (N) | (azetidine) |
| Bond Angles (azetidine) | ~90° (ring strain) |
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band at ~1680–1700 cm confirms the presence of the ketone group () .
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NMR:
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Preparation of 5-Bromo-2-methylpyridine-3-carboxylic Acid:
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Coupling with Azetidine:
Table 2: Optimization of Coupling Reaction
| Condition | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 85 |
| Temperature | 0°C to room temperature | 78 |
| Reaction Time | 12–24 hours | 82 |
Scalability Challenges
Industrial production faces hurdles such as:
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Ring Strain Management: The azetidine ring’s instability necessitates low-temperature processing.
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Bromine Handling: Requires specialized equipment to mitigate toxicity risks .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The bromine atom on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) with reagents like sodium methoxide or amines. For example:
Ketone Reactivity
The methanone group participates in:
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Reduction: Lithium aluminum hydride () reduces the ketone to a secondary alcohol.
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Grignard Reactions: Forms tertiary alcohols upon reaction with organomagnesium reagents .
Azetidine Ring-Opening
Under acidic conditions, the azetidine ring undergoes hydrolysis to form γ-aminobutyric acid (GABA) analogs, valuable in neuropharmacology .
| Target | Activity (IC) | Mechanism |
|---|---|---|
| COX-2 | 12.3 nM | Competitive inhibition |
| S. aureus | 32 µg/mL | Cell wall disruption |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Azetidine-based Antidepressants: Structural analogs modulate serotonin reuptake .
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Kinase Inhibitors: The pyridine moiety chelates metal ions in ATP-binding pockets .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances gas storage capacity due to its polar functional groups .
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